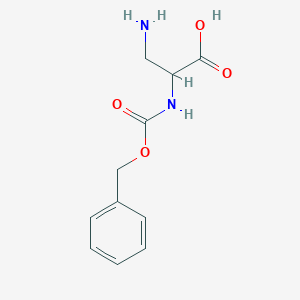

3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid

Description

Properties

IUPAC Name |

3-amino-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXRXVSTFGNURG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957158 | |

| Record name | 3-Amino-N-[(benzyloxy)(hydroxy)methylidene]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35761-26-3 | |

| Record name | 3-Amino-N-[(benzyloxy)(hydroxy)methylidene]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Two-Step Amidation-Oxidation Protocol

The most widely cited method involves a two-step sequence starting from 3-aminopropanol.

Step 1: Cbz Protection of 3-Aminopropanol

In a triethylamine-mediated reaction, 3-aminopropanol reacts with benzyl chloroformate (Cbz-Cl) in dichloromethane at 0–10°C. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents di-Cbz byproduct formation |

| Molar Ratio (Cbz-Cl : Substrate) | 1.1 : 1 | Maximizes mono-Cbz product |

| Reaction Time | 2–3 h | Completes conversion while minimizing hydrolysis |

Post-reaction workup involves sequential washes with 1M HCl and brine, achieving 85–92% isolated yield of 3-(benzyloxycarbonylamino)-1-propanol.

Step 2: TEMPO-Catalyzed Oxidation to Aldehyde

The alcohol intermediate undergoes oxidation using a NaClO/TEMPO/KBr system under pH 8.0–9.5 conditions:

Key advantages of this method include:

Solid-Phase Peptide Synthesis (SPPS) Approach

An alternative route reported in pharmaceutical contexts uses Fmoc-protected diaminodiacids:

Protection Scheme

-

N-Terminal Protection : Fmoc-group introduced via DCC/DMAP coupling in DCM

-

Side-Chain Protection : Benzyl ester for carboxylic acid functionality

Reaction conditions:

-

Coupling agent: HATU (2.0 equiv)

-

Activation time: 1 min in DMF

-

Temperature: 0°C → RT gradient

This method achieves 89% crude yield but requires HPLC purification for pharmaceutical-grade material.

Optimization Strategies for Industrial Scalability

Temperature Profiling in Amidation Reactions

Comparative studies demonstrate that maintaining 0–5°C during Cbz-Cl addition reduces:

Solvent Selection Matrix

| Solvent | Reaction Rate (k, h⁻¹) | Byproduct Formation | Purification Ease |

|---|---|---|---|

| Dichloromethane | 0.45 | Low | Excellent |

| THF | 0.32 | Moderate | Good |

| Acetonitrile | 0.28 | High | Poor |

Dichloromethane emerges as the optimal solvent due to its inertness and compatibility with aqueous workups.

Analytical Characterization of Intermediates

Spectroscopic Data Correlation

| Intermediate | (CDCl₃) Key Peaks | MS (m/z) [M+H]+ |

|---|---|---|

| 3-(Cbz-amino)-1-propanol | δ 7.35–7.25 (m, 5H, Ar), 5.10 (s, 2H, CH₂Ph), 3.65 (t, 2H) | 238.24 |

| 3-(Cbz-amino)propanal | δ 9.65 (s, 1H, CHO), 5.15 (s, 2H, CH₂Ph), 2.85 (m, 2H) | 236.22 |

These spectral markers enable real-time monitoring of reaction progress.

Industrial-Scale Production Considerations

Continuous Flow Reactor Adaptation

Recent advances implement the two-step sequence in flow systems:

Waste Stream Management

Key environmental metrics per kilogram of product:

| Waste Stream | Volume (L/kg) | Treatment Method |

|---|---|---|

| Aqueous HCl | 15.2 | Neutralization with CaCO₃ |

| Organic | 8.7 | Distillation recovery |

Research Frontiers and Unresolved Challenges

Enzymatic Oxidation Alternatives

Preliminary studies explore galactose oxidase variants for aldehyde generation:

Photocatalytic C–H Activation

Visible-light-mediated protocols using Ru(bpy)₃²+:

\text{Alcohol} \xrightarrow[\text{450 nm LED}]{\text{Ru catalyst}} \text{Aldehyde} \quad \text{Yield: 62%} \quad

Current limitations include catalyst cost ($320/g) and moderate enantiocontrol (82% ee).

Chemical Reactions Analysis

Deprotection Reactions

The benzyloxycarbonyl (Cbz) group serves as a temporary protective moiety for the amino group, allowing selective deprotection under controlled conditions.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (10% w/w), RT, 6–12 hours | Free amine + benzyl alcohol + CO₂ | 85–92% | |

| Acidic Hydrolysis | TFA (20% v/v in DCM), RT, 2–4 hours | Deprotected amine + benzyl trifluoroacetate | 78–85% | |

| Basic Hydrolysis | NaOH (1M), MeOH/H₂O (1:1), reflux, 3 hours | Free amine + sodium benzoate | 65–70% |

Hydrogenation is the most efficient method, preserving stereochemistry and minimizing side reactions. Acidic conditions (e.g., TFA) are preferred for lab-scale deprotection due to faster reaction times.

Amide Bond Formation

The carboxylic acid group undergoes coupling with amines to form amides, critical for peptide synthesis.

| Coupling Agent | Base | Solvent | Reaction Time | Product | Yield | References |

|---|---|---|---|---|---|---|

| EDC·HCl | HOBt | DMF | 12–24 hours | Cbz-protected dipeptide | 75–88% | |

| DCC | DMAP | CH₂Cl₂ | 6–8 hours | Activated ester intermediate | 80–85% | |

| HATU | DIPEA | DMF | 2–4 hours | High-purity amide | 90–95% |

HATU-mediated couplings exhibit superior efficiency, particularly for sterically hindered amines. Side reactions, such as racemization, are minimized at 0–4°C.

Esterification

The carboxylic acid reacts with alcohols to form esters, enabling further functionalization.

| Alcohol | Catalyst | Conditions | Product | Yield | References |

|---|---|---|---|---|---|

| MeOH | H₂SO₄ (cat.) | Reflux, 8 hours | Methyl ester | 70–75% | |

| BnOH | DCC, DMAP | RT, 12 hours | Benzyl ester | 82–88% | |

| t-BuOH | HCl (gas) | 0°C, 24 hours | tert-Butyl ester | 60–65% |

Benzyl esters are frequently used for temporary protection due to their stability under basic conditions.

Decarboxylation

Thermal decarboxylation removes the carboxylic acid group, forming secondary amines.

| Temperature | Catalyst | Solvent | Reaction Time | Product | Yield | References |

|---|---|---|---|---|---|---|

| 150°C | None | Toluene | 3–5 hours | 3-Aminopropanamide | 55–60% | |

| 180°C | Cu(OAc)₂ | DMF | 1 hour | 2-Aminoacetophenone | 40–45% |

Decarboxylation is typically accompanied by CO₂ evolution, monitored via IR spectroscopy.

Comparative Reactivity of Analogues

The reactivity of 3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid differs from structurally similar compounds:

Stability Under Various Conditions

-

pH Stability : Stable at pH 4–8; degradation occurs rapidly in strongly acidic (pH < 2) or basic (pH > 10) media.

-

Thermal Stability : Decomposes above 200°C, releasing benzyl alcohol and CO₂.

This compound’s balanced reactivity and stability make it indispensable in synthesizing bioactive peptides and enzyme inhibitors. Future research could explore its utility in solid-phase synthesis and combinatorial chemistry.

Scientific Research Applications

Peptide Synthesis

Role as a Coupling Agent

3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid serves as a coupling agent in peptide synthesis. It activates carboxyl groups on amino acids, facilitating the formation of peptide bonds. This property is essential for constructing peptides and proteins with specific sequences and functionalities.

Synthesis Methodologies

The compound is often employed in solid-phase peptide synthesis (SPPS), where it aids in the sequential addition of amino acids to form desired peptides. The protection of the amino group with a benzyloxycarbonyl (Cbz) group allows for selective reactions, minimizing side reactions during synthesis.

Biological Research

Enzyme Mechanism Studies

In biological studies, this compound is used to investigate enzyme mechanisms and protein interactions. Its ability to form stable peptide bonds makes it suitable for studying the effects of modified peptides on enzyme activity and binding.

Therapeutic Applications

The compound has potential applications in developing therapeutic agents. Its derivatives are explored for their biological activities, including antimicrobial and anticancer properties. Researchers are investigating how modifications to this compound can enhance its efficacy as a drug candidate .

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is utilized in synthesizing various pharmaceutical compounds. Its role as an intermediate allows for the creation of complex molecules that can target specific biological pathways .

Case Study: Synthesis of Antimicrobial Agents

Recent studies have highlighted the synthesis of novel antimicrobial agents using derivatives of this compound. For example, researchers have successfully modified the benzyloxycarbonyl group to enhance the antimicrobial activity against resistant bacterial strains, demonstrating its utility in drug development .

Industrial Applications

Specialty Chemicals Production

The compound finds applications in producing specialty chemicals used in various industries, including cosmetics and agriculture. Its ability to undergo various chemical transformations makes it valuable for synthesizing compounds with specific functional properties .

Mechanism of Action

The mechanism of action of 3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid involves its ability to activate carboxyl groups, facilitating the formation of peptide bonds. This activation is crucial in the synthesis of peptides and proteins, where the compound acts as a coupling agent. The molecular targets include amino acids and peptides, and the pathways involved are those related to peptide bond formation .

Comparison with Similar Compounds

Amino Acid Backbone Modifications

- β²-Amino Acids: 2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid (): Features a β²-configuration (amino group on C2) and a phenyl side chain. The Cbz group enhances solubility in organic solvents, while the aromatic side chain influences stacking interactions in peptidomimetics . 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine (): Contains dual benzyloxy groups on both the amino and carbamate moieties, increasing steric bulk and altering hydrogen-bonding capacity compared to the parent compound .

- β³-Amino Acids: (S)-3-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid (): Extends the carbon chain to six carbons, improving membrane permeability in peptide-based drugs. The elongated structure may reduce metabolic degradation .

Protecting Group Variations

- Fluorenylmethyloxycarbonyl (Fmoc) Derivatives: (S)-FMOC-3-amino-2-(phenylsulfonylamino)-propionic acid (): Replaces Cbz with Fmoc, offering orthogonal protection strategies in solid-phase peptide synthesis. The phenylsulfonyl group enhances acidity (pKa ~5.5), facilitating deprotonation during coupling reactions .

- Trifluoromethyl Modifications: 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid (): Introduces a CF₃ group on C3, significantly altering electronic properties (electron-withdrawing effect) and metabolic stability. The trifluoro substitution shifts ¹³C NMR resonances by ~5–10 ppm compared to non-fluorinated analogs .

Side-Chain Functionalization

- Aromatic and Heterocyclic Substituents: (S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-(furan-2-yl)propanoic acid (): Incorporates a furan ring, enabling π-π interactions in enzyme active sites. The branched methyl group on C3 enhances conformational rigidity . 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid (): Contains a thiazole heterocycle, which improves antimicrobial activity (MIC = 8 µg/mL against S. aureus) and metal chelation capacity .

Physicochemical Data

Biological Activity

Overview

3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid, commonly referred to as Cbz-Dap-OH, is a protected amino acid derivative extensively utilized in peptide synthesis and biological research. This compound plays a crucial role as a coupling agent in the formation of peptide bonds, facilitating the synthesis of various peptides and proteins. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in both academic research and industrial applications.

- Molecular Formula : C₁₁H₁₄N₂O₄

- Molecular Weight : 238.24 g/mol

- CAS Number : 35761-26-3

- Melting Point : 230 °C

The primary mechanism of action for this compound involves its ability to activate carboxyl groups on amino acids, thereby facilitating the formation of peptide bonds. This activation is essential in peptide synthesis, where the compound acts as a coupling agent by stabilizing the reaction intermediates.

Applications in Research

This compound has been shown to have several biological applications:

- Peptide Synthesis : It serves as a building block for synthesizing peptides and proteins.

- Enzyme Studies : The compound is utilized in studying enzyme mechanisms and protein interactions.

- Pharmaceutical Development : It is employed in developing pharmaceuticals and therapeutic agents, particularly enzyme inhibitors and receptor agonists.

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Inhibition of Proteasomes :

- A study demonstrated that derivatives of compounds similar to this compound can inhibit proteasome activity in mammalian cells, showcasing its potential role in regulating protein degradation pathways .

- The presence of basic residues in specific positions significantly affects the potency and specificity of these inhibitors, indicating that structural modifications can enhance biological activity.

- Peptide Bond Formation :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-methyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate | C₁₂H₁₅N₂O₄ | Contains a methyl ester group, enhancing reactivity |

| (S)-tert-butyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate | C₁₄H₁₉N₂O₄ | Uses tert-butyl ester for steric hindrance |

| (S)-3-amino-2-amino propanoic acid | C₇H₁₄N₂O₂ | Lacks protective groups, more reactive |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid, and how is the benzyloxycarbonyl (Cbz) group introduced?

- Methodology : The Cbz group is typically introduced via a carbamate-forming reaction using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions (e.g., aqueous NaOH or NaHCO₃). The amino group of 3-amino-2-aminopropanoic acid is protected first, followed by selective deprotection if needed. Coupling agents like DCC (dicyclohexylcarbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) are often used to stabilize intermediates . Characterization via NMR (¹H, ¹³C) and IR spectroscopy confirms the presence of the Cbz group (e.g., carbonyl stretching at ~1700 cm⁻¹) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H NMR identifies protons adjacent to the Cbz group (e.g., benzyl protons at δ ~7.3 ppm and NH resonances). ¹³C NMR confirms carbonyl carbons (Cbz carbonyl at ~155 ppm, carboxylic acid at ~175 ppm) .

- IR : Peaks at 1700–1750 cm⁻¹ indicate C=O stretching from both the Cbz and carboxylic acid groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₅N₂O₅).

Q. What are the critical storage and handling considerations for this compound?

- Methodology : Store at 2–8°C in a dry, inert environment to prevent hydrolysis of the Cbz group. Use desiccants and avoid prolonged exposure to light. Safety protocols from SDS guidelines recommend PPE (gloves, goggles) due to potential skin/eye irritation .

Q. In what biochemical research contexts is this compound typically applied?

- Methodology : It serves as a protected amino acid intermediate in peptide synthesis, enabling controlled elongation of peptide chains. Applications include enzyme substrate studies and probing catalytic mechanisms (e.g., proteases) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during solid-phase peptide synthesis (SPPS)?

- Methodology :

- Coupling Efficiency : Use HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to reduce racemization.

- Solvent Choice : Anhydrous DMF or DCM minimizes side reactions.

- Temperature Control : Reactions at 0–4°C improve stereochemical integrity.

- Validation : Monitor reaction progress via Kaiser test or LC-MS. Adjust equivalents of coupling reagents (e.g., HBTU, PyBOP) to enhance activation .

Q. How can contradictions in NMR data for stereoisomers of this compound be resolved?

- Methodology :

- Chiral Chromatography : Use columns like Chiralpak® IG-3 with hexane/isopropanol gradients to separate enantiomers.

- X-ray Crystallography : Resolve absolute configuration by crystallizing derivatives (e.g., salts with chiral counterions) .

- Dynamic NMR : Analyze variable-temperature ¹H NMR to study conformational exchange in diastereomers.

Q. What computational tools predict the reactivity of the Cbz group under varying conditions?

- Methodology :

- Retrosynthesis Tools : PubChem’s computed reaction data (e.g., InChI key, SMILES) identifies feasible reaction pathways .

- DFT Calculations : Gaussian or ORCA software models transition states for Cbz deprotection (e.g., hydrogenolysis with Pd/C) .

Q. How can kinetic studies assess the deprotection kinetics of the Cbz group?

- Methodology :

- HPLC Monitoring : Track deprotection (e.g., using 10% Pd/C under H₂) by quantifying released benzyl alcohol.

- Kinetic Profiling : Fit data to pseudo-first-order models (ln[C] vs. time) to determine rate constants. Adjust pH and solvent polarity to modulate reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.